3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one
Overview
Description
“3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one” is a chemical compound . It has a molecular weight of 280.8 . The IUPAC name for this compound is 1-(3-chloro-2,2-dimethylpropanoyl)-4-phenylpiperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one” can be analyzed using various spectroscopic techniques. The structures of similar compounds have been confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one” can be complex and depend on the specific conditions and reactants used. For example, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one” can be determined using various analytical techniques. The compound has a molecular weight of 280.8 .Scientific Research Applications
Synthesis and Receptor Antagonism
A study described the synthesis of derivatives with α1 receptor antagonistic activity. Using 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one as a precursor, the study achieved potent α1 receptor antagonistic activity, indicating its role in synthesizing therapeutically relevant compounds (J. Hon, 2013).
Structural Analysis and Nonlinear Optical Absorption
A different study focused on the synthesis of chalcone derivative compounds. The nonlinear absorption behavior of these compounds, including variations synthesized from 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one, showed potential for optical device applications, demonstrating its utility in materials science (K. Rahulan et al., 2014).
Antimicrobial and Antifungal Applications
Research into the compound's derivatives revealed antimicrobial and antifungal activities. For instance, a study involving molecular docking of a related compound demonstrated significant antibacterial and antifungal effects, underscoring its potential in pharmaceutical applications (A. Viji et al., 2020).
properties
IUPAC Name |
3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYATZATBVYLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289325 | |
Record name | 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |
CAS RN |
2392-47-4 | |
Record name | 3-Chloro-1-(4-phenyl-1-piperazinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2392-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60322 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60322 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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